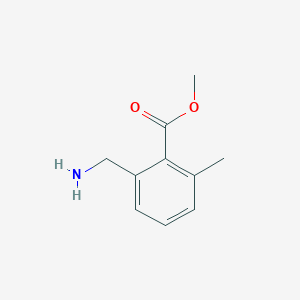
Methyl 2-(aminomethyl)-6-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(aminomethyl)-6-methylbenzoate is an organic compound with a complex structure that includes both an ester and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(aminomethyl)-6-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-(aminomethyl)-6-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. Another method involves the reductive amination of 2-formyl-6-methylbenzoic acid with methylamine, followed by esterification .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure high yield and purity. The use of catalysts such as titanium-based catalysts in aqueous media has been reported to be effective for the synthesis of various amino acid methyl esters .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-6-methylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters.
Scientific Research Applications
Methyl 2-(aminomethyl)-6-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that target specific biological pathways.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-6-methylbenzoate involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active compounds. These interactions can affect biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(aminomethyl)benzoate
- Methyl 4-(aminomethyl)benzoate
- Methyl 2-(aminomethyl)-4-methylbenzoate
Uniqueness
Methyl 2-(aminomethyl)-6-methylbenzoate is unique due to the specific positioning of the methyl and aminomethyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-6-methylbenzoate |
InChI |
InChI=1S/C10H13NO2/c1-7-4-3-5-8(6-11)9(7)10(12)13-2/h3-5H,6,11H2,1-2H3 |
InChI Key |
WPOIBUZJQPNXSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















